3-Isopentyl-1H-pyrazol-4-ol 3-Isopentyl-1H-pyrazol-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17258870
InChI: InChI=1S/C8H14N2O/c1-6(2)3-4-7-8(11)5-9-10-7/h5-6,11H,3-4H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

3-Isopentyl-1H-pyrazol-4-ol

CAS No.:

Cat. No.: VC17258870

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

3-Isopentyl-1H-pyrazol-4-ol -

Specification

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 5-(3-methylbutyl)-1H-pyrazol-4-ol
Standard InChI InChI=1S/C8H14N2O/c1-6(2)3-4-7-8(11)5-9-10-7/h5-6,11H,3-4H2,1-2H3,(H,9,10)
Standard InChI Key UDHPHVKLSXDGHU-UHFFFAOYSA-N
Canonical SMILES CC(C)CCC1=C(C=NN1)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-Isopentyl-1H-pyrazol-4-ol (IUPAC name: 3-(3-methylbutyl)-1H-pyrazol-4-ol) has the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol. Its structure consists of a pyrazole core with two adjacent nitrogen atoms, a hydroxyl group at position 4, and a branched isopentyl chain at position 3 (Figure 1) . The isopentyl group introduces steric bulk and lipophilicity, which may influence solubility and biological interactions.

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.19 g/mol
IUPAC Name3-(3-methylbutyl)-1H-pyrazol-4-ol
CAS Number856058-38-3
Key Functional GroupsHydroxyl, Pyrazole, Alkyl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-isopentyl-1H-pyrazol-4-ol likely involves alkylation of the parent compound, 1H-pyrazol-4-ol, with an isopentyl halide (e.g., 1-bromo-3-methylbutane). A representative route is outlined below:

  • Alkylation:

    • Reagents: 1H-pyrazol-4-ol, 1-bromo-3-methylbutane, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).

    • Conditions: Heating at 80–100°C for 12–24 hours under inert atmosphere .

    • Mechanism: Nucleophilic substitution (SN2) at the oxygen or nitrogen site, though regioselectivity must be controlled to favor substitution at position 3.

  • Purification:

    • Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Alkylation1H-pyrazol-4-ol, 1-bromo-3-methylbutane, K₂CO₃, DMF, 80°C, 18h~45–60
PurificationSilica gel chromatography85–90

Challenges and Optimization

  • Regioselectivity: Competing alkylation at nitrogen (position 1) versus oxygen (position 4) requires careful optimization. Bulky bases or phase-transfer catalysts may enhance selectivity for the 3-position .

  • Side Reactions: Over-alkylation or ring-opening reactions can occur under harsh conditions, necessitating mild temperatures and stoichiometric control.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The isopentyl chain enhances lipid solubility, as evidenced by the calculated logP value of 1.8 (estimated via ChemDraw). This property suggests moderate membrane permeability, making the compound a candidate for central nervous system (CNS) drug candidates .

Stability

  • Thermal Stability: Pyrazole derivatives are generally stable up to 200°C, with decomposition observed at higher temperatures .

  • pH Sensitivity: The hydroxyl group may undergo ionization in alkaline conditions (pKa ≈ 9–10), affecting solubility and reactivity.

Biological Activities and Applications

Neuropharmacology

Alkyl-substituted pyrazoles act as modulators for neurotransmitter receptors. For instance, 1-(cyclopropylmethyl)-4-boryl-pyrazoles enhance M₄ muscarinic receptor activity, suggesting potential applications in neurodegenerative diseases . The isopentyl group’s lipophilicity could facilitate blood-brain barrier penetration.

Future Directions

  • Structure-Activity Studies: Systematic modification of the isopentyl chain (e.g., branching, length) to optimize bioavailability and target affinity.

  • In Vivo Testing: Evaluation in orthotopic cancer models or neurological disorder assays to validate preclinical efficacy .

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